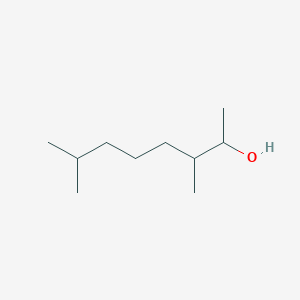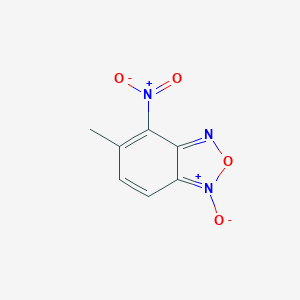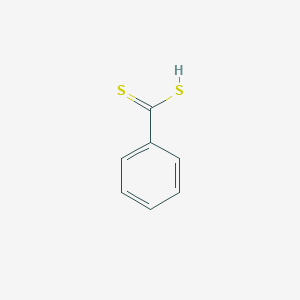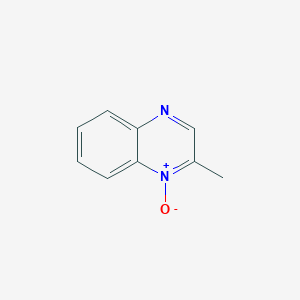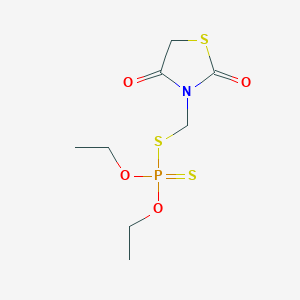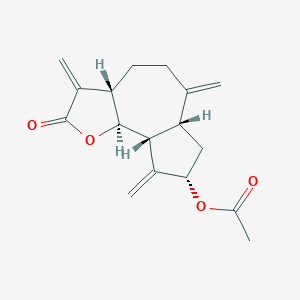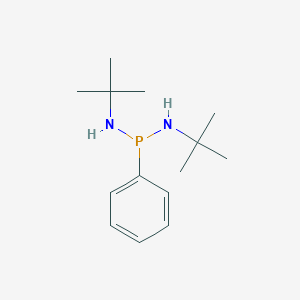
Phosphonous diamide, N,N'-bis(t-butyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- (PDA), is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PDA is a phosphorus-containing compound that has two amide groups and two t-butyl groups attached to a phenyl ring.
作用机制
The mechanism of action of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is not fully understood, but it is believed to involve the coordination of the phosphorus atom with metal ions. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to selectively bind to certain metal ions such as copper, zinc, and iron. The binding of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- to metal ions can lead to the formation of stable complexes that can have various biological and chemical effects.
Biochemical and Physiological Effects:
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to have various biochemical and physiological effects. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been shown to inhibit the growth of cancer cells and to induce cell death in vitro. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been found to have antioxidant and anti-inflammatory properties. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been shown to reduce the levels of reactive oxygen species (ROS) and to protect cells from oxidative stress. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of nuclear factor-kappa B (NF-κB).
实验室实验的优点和局限性
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has several advantages for lab experiments. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a stable and easy-to-handle compound that can be synthesized in large quantities. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is also a versatile compound that can be used in various organic reactions and as a ligand for metal ions. However, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has some limitations for lab experiments. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a relatively new compound, and its properties and applications are still being explored. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can also be toxic to cells at high concentrations, and its effects on living organisms are not fully understood.
未来方向
There are several future directions for the research on Phosphonous diamide, N,N'-bis(t-butyl)phenyl-. One direction is to explore the potential applications of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- in catalysis and materials science. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be used as a ligand for metal ions in the synthesis of new catalysts and porous materials. Another direction is to investigate the biological effects of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- in living organisms. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be used as a tool to study the role of metal ions in biological systems and to develop new metal-based drugs. Finally, the development of new synthetic methods for Phosphonous diamide, N,N'-bis(t-butyl)phenyl- and its derivatives can lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be synthesized using a simple and efficient method and has been found to have various biochemical and physiological effects. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has several advantages for lab experiments, but its properties and applications are still being explored. The research on Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has the potential to lead to the discovery of new compounds with unique properties and applications.
合成方法
The synthesis method of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- involves the reaction of phosphorus trichloride with N,N'-bis(t-butyl)phenylamine in the presence of a base such as triethylamine. The reaction leads to the formation of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- as a white crystalline solid. The yield of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been extensively studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to be an efficient catalyst for various organic reactions such as C-C bond formation, C-H activation, and cross-coupling reactions. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been studied for its potential as an anticancer agent and as a metal chelator.
属性
CAS 编号 |
15916-96-8 |
|---|---|
产品名称 |
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- |
分子式 |
C14H25N2P |
分子量 |
252.34 g/mol |
IUPAC 名称 |
N-[(tert-butylamino)-phenylphosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H25N2P/c1-13(2,3)15-17(16-14(4,5)6)12-10-8-7-9-11-12/h7-11,15-16H,1-6H3 |
InChI 键 |
FXGDOVYIOJZOFX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NP(C1=CC=CC=C1)NC(C)(C)C |
规范 SMILES |
CC(C)(C)NP(C1=CC=CC=C1)NC(C)(C)C |
其他 CAS 编号 |
15916-96-8 |
同义词 |
Di(tert-butylamino)phenylphosphine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



